REACTION_SMILES
|
[C:19](=[O:20])([O-:21])[O-:22].[CH2:15]([Br:16])[C:17]#[CH:18].[CH2:25]([C:26]#[CH:27])[O:28][c:29]1[c:30]([C:31](=[O:32])[O:33][CH2:34][CH3:35])[cH:36][cH:37][c:38]([C:40]([F:41])([F:42])[F:43])[n:39]1.[CH3:46][N:47]([CH3:48])[CH:49]=[O:50].[CH3:51][C:52]#[N:53].[K+:23].[K+:24].[K+:45].[O:1]=[c:2]1[c:3]([C:4]([OH:5])=[O:6])[cH:7][cH:8][c:9]([C:10]([F:11])([F:12])[F:13])[nH:14]1.[O:55]1[CH2:56][CH2:57][O:58][CH2:59][CH2:60]1.[OH-:44].[OH2:54]>>[CH2:25]([C:26]#[CH:27])[O:28][c:29]1[c:30]([C:31](=[O:32])[OH:33])[cH:36][cH:37][c:38]([C:40]([F:41])([F:42])[F:43])[n:39]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#CCBr
|
Name
|
C#CCOc1nc(C(F)(F)F)ccc1C(=O)OCC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#CCOc1nc(C(F)(F)F)ccc1C(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccc(C(F)(F)F)[nH]c1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
C#CCOc1nc(C(F)(F)F)ccc1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |